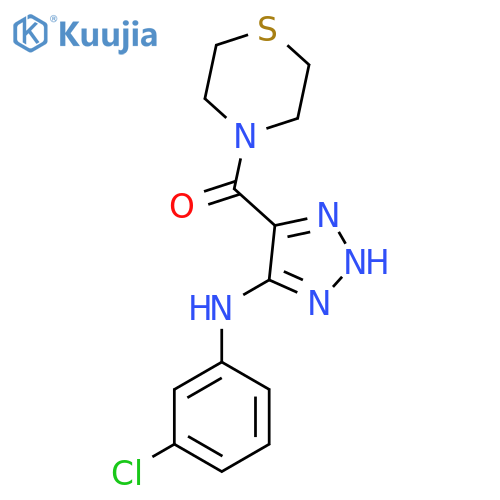Cas no 1291863-63-2 (N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine)

1291863-63-2 structure
商品名:N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine 化学的及び物理的性質
名前と識別子
-
- [5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazol-4-yl]-4-thiomorpholinylmethanone
- STL098928
- AKOS005733437
- {5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone
- N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
- CHEMBL3445899
- F6609-6233
- (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone
- 1291863-63-2
-
- インチ: 1S/C13H14ClN5OS/c14-9-2-1-3-10(8-9)15-12-11(16-18-17-12)13(20)19-4-6-21-7-5-19/h1-3,8H,4-7H2,(H2,15,16,17,18)
- InChIKey: HAWCKVUERBJMFP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)NC1C(C(N2CCSCC2)=O)=NNN=1
計算された属性
- せいみつぶんしりょう: 323.0607590g/mol
- どういたいしつりょう: 323.0607590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.493±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 587.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 8.00±0.70(Predicted)
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6609-6233-5mg |
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine |
1291863-63-2 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6609-6233-2μmol |
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine |
1291863-63-2 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6609-6233-1mg |
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine |
1291863-63-2 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6609-6233-2mg |
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine |
1291863-63-2 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6609-6233-5μmol |
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine |
1291863-63-2 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6609-6233-3mg |
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine |
1291863-63-2 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6609-6233-4mg |
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine |
1291863-63-2 | 4mg |
$99.0 | 2023-09-07 |
N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
1291863-63-2 (N-(3-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine) 関連製品
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
